Tetrabutylammonium (1,4-phenylene)bistrifluoroborate
Description
Tetrabutylammonium (1,4-phenylene)bistrifluoroborate is a biochemical compound used in proteomics research . It has a molecular formula of C38H76B2F6N2 and a molecular weight of 696.64 .
Molecular Structure Analysis
The structure of an aromatic bis(trifluoroborate) dipotassium salt, which is similar to Tetrabutylammonium (1,4-phenylene)bistrifluoroborate, was elucidated by the combination of crystallography, DFT calculations, topological and non-covalent interaction analysis . The structure discloses a 3D network undergoing spontaneous self-assembly thanks to the massive participation of weak intra- and inter-molecular interactions .Chemical Reactions Analysis
Organotrifluoroborate salts, like Tetrabutylammonium (1,4-phenylene)bistrifluoroborate, have been shown to be attractive and versatile boronic acid surrogates . They have been used in a variety of chemical scenarios ranging from palladium-catalysed cross-coupling reactions and stereoselective rhodium-catalysed 1,2- and 1,4-addition reactions for the construction of complex organic frameworks .properties
IUPAC Name |
tetrabutylazanium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.C6H4B2F6/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h2*5-16H2,1-4H3;1-4H/q2*+1;-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSJOSACTKLRFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)[B-](F)(F)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76B2F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium (1,4-phenylene)bistrifluoroborate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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